molecular formula C15H26N2O6 B1321353 (2S,4S)-Boc-4-(boc-amino)-proline CAS No. 254881-69-1

(2S,4S)-Boc-4-(boc-amino)-proline

Cat. No.: B1321353
CAS No.: 254881-69-1
M. Wt: 330.38 g/mol
InChI Key: NQQSUHFDJACIAC-UWVGGRQHSA-N
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Description

(2S,4S)-Boc-4-(Boc-amino)-proline is a synthetic proline derivative characterized by dual Boc (tert-butoxycarbonyl) protections at both the pyrrolidine nitrogen (N-Boc) and the C4-amino group (4-NH-Boc). This compound is widely used in peptide synthesis, particularly for introducing conformationally constrained proline analogues into peptide backbones. The stereochemistry at the C2 and C4 positions (both S-configurations) plays a critical role in modulating its conformational preferences and reactivity. Its synthesis typically involves multi-step protection strategies, including Mitsunobu reactions and Boc-group installations, to achieve high stereochemical purity .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSUHFDJACIAC-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612629
Record name (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254881-69-1
Record name (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Boc-4-(boc-amino)-proline typically involves the protection of the amino and carboxyl groups of proline. One common method is to react proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected proline derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Boc-4-(boc-amino)-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected proline derivatives and various peptide compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2S,4S)-Boc-4-(boc-amino)-proline involves its role as a protected amino acid derivative. The Boc groups protect the amino and carboxyl groups during chemical reactions, preventing unwanted side reactions and allowing for selective functionalization. The compound can be deprotected under acidic conditions, revealing the reactive amino and carboxyl groups for further chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between (2S,4S)-Boc-4-(Boc-amino)-proline and related compounds:

Compound Name Substituent(s) at C4 Stereochemistry Conformational Preference Synthesis Method Key Applications References
This compound Boc-protected amino 4S Reduced PPII helix propensity Mitsunobu reaction Peptide synthesis
(2S,4R)-Perfluoro-tert-butyl-4-hydroxyproline Perfluoro-tert-butyl-OH 4R Enhanced PPII helix stabilization Mitsunobu reaction 19F NMR imaging, drug design
(2S,4S)-4-Fluoroproline Fluorine 4S Alters protein folding stability Biosynthetic methods Protein engineering
(2S,4S)-4-Amino-5-oxoproline (Boc-protected) Boc-protected amino 4S Antiplatelet activity EDC-mediated coupling Antithrombotic drug leads
(2S,4R)-4-Hydroxyproline Hydroxyl 4R Collagen stabilization Natural biosynthesis Structural biology

Key Research Findings

Conformational Modulation: The 4S configuration in this compound reduces PPII helix propensity by ~50% compared to natural proline, as shown in CD studies of Ac-GPPXPPGY-NH2 peptides .

Steric vs. Electronic Effects : Perfluoro-tert-butyl groups exert both steric and electron-withdrawing effects, stabilizing specific proline ring puckers (exo for 4R, endo for 4S) .

Biological Activity

(2S,4S)-Boc-4-(Boc-amino)-proline is a proline derivative that has garnered attention due to its unique structural properties and potential applications in medicinal chemistry and peptide synthesis. This article reviews the biological activity of this compound, focusing on its conformational characteristics, incorporation into peptides, and implications for protein engineering.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group at both the amino and carboxyl ends, which enhances its stability and reactivity during synthesis. The compound's rigid pyrrolidine ring structure influences its biological activity by imparting conformational constraints that can affect the folding and stability of peptides.

Conformational Preferences

Research has shown that the presence of the Boc group significantly alters the conformational preferences of proline derivatives. For instance, studies utilizing NMR spectroscopy have indicated that this compound can promote specific secondary structures in peptides, such as polyproline helices. The conformational dynamics are crucial as they dictate how these peptides interact with biological targets.

Table 1: Conformational Analysis of this compound

ParameterValueMethodology
λ max228 nmCircular Dichroism (CD)
Mean Residue Ellipticity3770 deg·cm²·dmol⁻¹Circular Dichroism (CD)
Trans/Cis Ratio1.2NMR Spectroscopy

Incorporation into Peptides

The ability to incorporate this compound into peptide sequences has been explored in various studies. Its introduction into recombinant proteins has demonstrated significant effects on biophysical properties. For example, the incorporation of modified proline residues at specific positions in insulin has been shown to alter its aggregation behavior and stability.

Case Study: Recombinant Insulin Modification

A study published in ACS Chemical Biology highlighted the incorporation of 4-methyleneproline into recombinant insulin expressed in Escherichia coli. This modification not only accelerated fibril formation but also affected the dissociation kinetics from formulated hexamers. Such findings suggest that similar modifications with this compound could be used to engineer proteins with desired therapeutic properties .

Applications in Protein Engineering

The unique properties of this compound make it a valuable tool in protein engineering. Its ability to induce specific turns and stabilize certain secondary structures allows researchers to design peptides with enhanced functionality. The strategic incorporation of this compound can lead to improved solubility and bioavailability of peptide-based drugs.

Table 2: Potential Applications of this compound

ApplicationDescription
Drug DesignEnhances stability and solubility of peptide drugs
Protein Folding StudiesInvestigates folding pathways and stability
BioconjugationFacilitates the attachment of labels or drugs

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